molecular formula C20H27FN2O2S B3697787 3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide

3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B3697787
M. Wt: 378.5 g/mol
InChI Key: HYPHZIMWWXPVTJ-UHFFFAOYSA-N
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Description

3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the sulfonamide core: This can be achieved by reacting 3,5-ditert-butyl-4-fluorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The bulky tert-butyl groups and the fluorine atom can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-ditert-butyl-4-fluorobenzenesulfonamide: Lacks the pyridine ring, which may affect its binding properties and applications.

    N-(6-methylpyridin-2-yl)benzenesulfonamide: Lacks the bulky tert-butyl groups and fluorine atom, which can influence its chemical reactivity and biological activity.

Uniqueness

3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to the combination of its structural features, including the bulky tert-butyl groups, fluorine atom, and pyridine ring

Properties

IUPAC Name

3,5-ditert-butyl-4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2S/c1-13-9-8-10-17(22-13)23-26(24,25)14-11-15(19(2,3)4)18(21)16(12-14)20(5,6)7/h8-12H,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHZIMWWXPVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C(=C2)C(C)(C)C)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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